molecular formula C11H14N4O4S B2477046 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034553-25-6

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2477046
CAS RN: 2034553-25-6
M. Wt: 298.32
InChI Key: MCQZFRZVQYHNSG-UHFFFAOYSA-N
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Description

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Activities

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, which are related to the chemical structure of interest, has been extensively explored due to their potential as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive agents. These compounds, including derivatives of 1,3,4-oxadiazole, are synthesized through a series of reactions starting from isonicotinic acid hydrazide. The novel compounds synthesized were evaluated for their anti-cancer activity, particularly on MCF-7 breast cancer cell lines, displaying moderate cytotoxicity. This research highlights the importance of the substituted 1,3,4-oxadiazole derivatives in developing potential anticancer agents (Redda & Gangapuram, 2007).

Antibacterial and Cytotoxic Activities

Another area of application is in the synthesis of sulfone linked bis heterocycles and their evaluation for antimicrobial and cytotoxic activities. These studies involve the preparation of pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are then tested for their antimicrobial activity and cytotoxicity. The research findings indicate that some of these compounds, particularly those with chloro-substitution, show comparable antibacterial activity to known antibiotics against certain strains and exhibit cytotoxic activity on A549 lung carcinoma cells. This suggests that these compounds, through their innovative structures, could serve as potential candidates for developing new antibacterial and anticancer drugs (Muralikrishna et al., 2012).

Synthesis, Antimicrobial, and Antitubercular Activities

The synthesis of new derivatives, such as 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole, and pyrrole ring systems, showcases a novel class of potential antibacterial and antitubercular agents. These compounds have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as screened for antitubercular activity. The results from these studies suggest that certain compounds exhibit significant antibacterial and antitubercular activities, highlighting the potential of these novel chemical structures in the treatment of bacterial infections and tuberculosis (Joshi et al., 2008).

properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-7-10(8(2)19-13-7)20(16,17)15-4-3-9(5-15)11-12-6-18-14-11/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQZFRZVQYHNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

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